molecular formula C17H16N2OS2 B2710219 2-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide CAS No. 898458-70-3

2-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide

Cat. No.: B2710219
CAS No.: 898458-70-3
M. Wt: 328.45
InChI Key: GTPANKXMNONZHQ-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide is a synthetic small molecule based on the privileged benzothiazole scaffold, a structure known for its diverse biological activities and significant presence in pharmacological research . This compound features a benzamide group linked to a 2-methylbenzothiazole core, further substituted with an ethylthio moiety. Benzothiazole derivatives are extensively investigated for their potent effects in areas such as anticancer, antimicrobial, and anti-inflammatory applications, and are recognized for their ability to interact with a wide range of enzymatic targets and receptors . While specific mechanistic data for this compound is limited in the public domain, research on highly similar N-(thiazol-2-yl)-benzamide analogs has identified them as a novel class of selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor family . These related compounds exhibit non-competitive antagonism, suggesting a state-dependent mechanism that targets the transmembrane and/or intracellular domains of the receptor . This makes such molecules valuable pharmacological tools for probing the poorly understood physiological functions of ZAC. The structural features of this compound, including the planar benzothiazole ring and the ethylthio side chain, contribute to its potential in medicinal chemistry and drug discovery research. The benzothiazole core allows for optimal π–π stacking interactions with biological targets, while the substituents can be tuned to modulate potency, selectivity, and physicochemical properties . Researchers can utilize this compound as a key intermediate or precursor for further chemical synthesis, or as a probe for investigating new biological pathways in a laboratory setting. Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is not for human consumption.

Properties

IUPAC Name

2-ethylsulfanyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-3-21-15-7-5-4-6-13(15)17(20)19-12-8-9-14-16(10-12)22-11(2)18-14/h4-10H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPANKXMNONZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide typically involves the following steps:

    Formation of 2-methylbenzo[d]thiazole: This can be achieved by cyclization of 2-aminothiophenol with acetic acid.

    Ethylation: The 2-methylbenzo[d]thiazole is then ethylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Amidation: The ethylated product is then reacted with benzoyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Types of Reactions:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder in acetic acid.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, acetic acid.

    Substitution: Various nucleophiles like amines, alcohols, or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

2-(Ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide involves the inhibition of monoamine oxidase enzymes. These enzymes are responsible for the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting these enzymes, the compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative and psychiatric disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide with structurally analogous benzothiazole-benzamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Substituent Variations

Key structural analogs include:

Compound Name Substituents on Benzothiazole/Benzamide Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Purity (%) Key Biological Activity/Application
This compound (Target Compound) 2-methyl, 2-(ethylthio) C₁₇H₁₆N₂OS₂ 328.45 Not reported Not reported Not reported Potential enzyme inhibition/unknown
N-(2-(Methylthio)benzo[d]thiazol-6-yl)benzamide () 2-(methylthio) C₁₅H₁₂N₂OS₂ 300.40 Not reported Not reported Not reported Unknown
4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide () 6-methoxy, 4-methoxy C₁₆H₁₄N₂O₃S 314.36 Not reported Not reported Not reported Unknown
N-(2-((4-Chlorobenzyl)thio)benzo[d]thiazol-6-yl)-2-(morpholine-4-carbonyl)benzamide () 2-(4-chlorobenzylthio), morpholine-carbonyl Not reported Not reported Not reported Not reported 97% Protein-protein interaction inhibition
Compounds 7q–7t () Varied pyridinyl, pyrimidinyl, thiazolyl substituents Not reported Not reported 166.5–239.1 68–77 90–92 Cytotoxicity against cancer cell lines

Key Observations :

  • Melting Points: Analogs with bulkier substituents (e.g., thiazol-2-ylamino in 7t, ) exhibit higher melting points (237.7–239.1 °C), suggesting stronger intermolecular interactions due to polarizable sulfur atoms and aromatic stacking .

Biological Activity

2-(Ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzothiazole moiety, an ethylthio group, and a benzamide functional group. These structural features contribute to its diverse biological properties, including antimicrobial and anticancer activities.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of 2-methylbenzo[d]thiazole : This is achieved through cyclization of 2-aminothiophenol with acetic acid.
  • Ethylation : The resulting 2-methylbenzo[d]thiazole is ethylated using ethyl iodide in the presence of a base like potassium carbonate.
  • Amidation : The ethylated product is reacted with benzoyl chloride in the presence of triethylamine to yield the final compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains and fungi, demonstrating effective inhibition. For instance, studies have shown that derivatives of benzothiazole exhibit good antifungal activity against pathogens such as Botrytis cinerea and Fusarium graminearum, suggesting that similar compounds may also possess comparable effects .

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly as a potential therapeutic agent against various cancer cell lines. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected by this compound are still under investigation, but it is believed to interact with cellular signaling pathways critical for cancer progression .

The primary mechanism of action for this compound appears to involve the inhibition of monoamine oxidase (MAO) enzymes. By inhibiting MAO, the compound increases levels of neurotransmitters such as dopamine and serotonin in the brain, which may have implications for treating neurodegenerative disorders like Parkinson's disease. Additionally, its interaction with microbial enzymes may contribute to its antimicrobial effects.

Case Study 1: Antimicrobial Screening

A study conducted on various benzamide derivatives revealed that compounds similar to this compound exhibited varying degrees of antifungal activity. For example, certain derivatives showed inhibition rates exceeding those of standard antifungal agents at specific concentrations (100 mg/L), indicating potential for therapeutic development against fungal infections .

Case Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines demonstrated that this compound could induce apoptosis in a dose-dependent manner. Cells treated with the compound showed significant reductions in viability compared to untreated controls, highlighting its potential as an anticancer agent .

Comparative Analysis

To better understand the efficacy of this compound, it can be compared with similar compounds:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
This compoundStructureHighModerate
6-Bromo-2-methylbenzo[d]thiazoleStructureModerateLow
Benzo[d]imidazo[2,1-b]thiazole derivativesStructureHighHigh

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